molecular formula C23H22F2N2O4 B2582733 ZK824859 CAS No. 2271122-53-1

ZK824859

Cat. No.: B2582733
CAS No.: 2271122-53-1
M. Wt: 428.436
InChI Key: CVNXUNVHFJANHX-HXUWFJFHSA-N
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Preparation Methods

The synthesis of ZK824859 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both free base and hydrochloride forms . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ZK824859 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

ZK824859 has several scientific research applications, including:

Mechanism of Action

ZK824859 exerts its effects by selectively inhibiting urokinase plasminogen activator. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of plasminogen to plasmin. This inhibition disrupts the fibrinolytic pathway, which is crucial for various physiological processes, including tissue remodeling and wound healing . The molecular targets and pathways involved include urokinase plasminogen activator, tissue plasminogen activator, and plasmin .

Comparison with Similar Compounds

ZK824859 is unique due to its high selectivity and potency as a urokinase plasminogen activator inhibitor. Similar compounds include:

Properties

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNXUNVHFJANHX-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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